molecular formula C23H16BrClF2N4OS B12054820 N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476485-90-2

N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12054820
CAS No.: 476485-90-2
M. Wt: 549.8 g/mol
InChI Key: SKRZHNBTTVSAHW-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and a triazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Halogenation: The aromatic rings are halogenated using reagents such as bromine and fluorine sources under controlled conditions to introduce the bromo and fluoro substituents.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Amide Bond Formation: The final step involves coupling the triazole-containing intermediate with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially altering the electronic properties of the compound.

    Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Dehalogenated Products: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its triazole moiety, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of halogens and the triazole ring suggests it might have antimicrobial, antifungal, or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects would depend on its specific biological target. Generally, the triazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The halogenated aromatic rings may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Unique due to its specific halogenation pattern and triazole-sulfanyl linkage.

    N-(2-chloro-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with chlorine instead of bromine.

    N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the 4-chlorophenyl group, potentially altering its biological activity.

Uniqueness

The specific combination of halogenated aromatic rings and the triazole-sulfanyl linkage in this compound makes it unique, potentially offering distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

476485-90-2

Molecular Formula

C23H16BrClF2N4OS

Molecular Weight

549.8 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16BrClF2N4OS/c1-13-2-8-17(9-3-13)31-22(14-4-6-15(25)7-5-14)29-30-23(31)33-12-20(32)28-21-18(24)10-16(26)11-19(21)27/h2-11H,12H2,1H3,(H,28,32)

InChI Key

SKRZHNBTTVSAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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